Boronic acid derivative 5
CAS No.:
Cat. No.: VC14567597
Molecular Formula: C16H16BNO3
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16BNO3 |
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Molecular Weight | 281.1 g/mol |
IUPAC Name | [1-oxo-2-(2-phenylethyl)-3H-isoindol-5-yl]boronic acid |
Standard InChI | InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 |
Standard InChI Key | OWKXCKRUGQYZKS-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O |
Introduction
Structural and Electronic Characteristics of Derivative 5
Molecular Architecture
Derivative 5 corresponds to 5-Chloro-2-methoxybenzeneboronic acid (CAS: 89694-48-4), a substituted arylboronic acid with the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . Its structure features a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group (–B(OH)₂) at the 1-position (Figure 1A). The SMILES notation COC1=C(C=C(Cl)C=C1)B(O)O confirms this arrangement .
Table 1: Key Structural Parameters of Derivative 5
Parameter | Value |
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Bond length (B–C) | 1.556–1.567 Å |
Bond angle (C–B–O) | 120.3° (trigonal planar) |
Dihedral angle (B–C–O) | 179.8° (coplanar) |
X-ray crystallography reveals that the boronic acid group adopts a trigonal planar geometry in the solid state, stabilized by intramolecular hydrogen bonds between the boron-bound hydroxyl groups and the methoxy oxygen . Density functional theory (DFT) calculations further indicate that the chlorine substituent induces electron-withdrawing effects, polarizing the boron atom and enhancing its Lewis acidity .
Electronic Properties
The electronic structure of Derivative 5 has been investigated using time-dependent DFT (TD-DFT) with the B3LYP/6-31G(d,p) basis set . Key findings include:
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
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Absorption Spectrum: A λₘₐₓ of 283 nm (in water), attributed to π→π* transitions localized on the aromatic ring .
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Tautomerism: Equilibrium between the trigonal (sp²) and tetrahedral (sp³) boron hybridization states, influenced by solvent polarity and pH .
Synthetic Methodologies for Derivative 5
Large-Scale Synthesis
A optimized two-step protocol for producing Derivative 5 at kilogram scale has been reported :
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Bis-Silylation: Protection of the amine precursor with chlorotrimethylsilane (TMSCl) in tetrahydrofuran (THF) at −78°C.
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Metal-Halogen Exchange: Reaction with n-butyllithium (n-BuLi) followed by quenching with triisopropyl borate (B(Oi-Pr)₃).
This method achieves an 80% isolated yield with >99% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Table 2: Critical Reaction Parameters
Step | Conditions | Yield |
---|---|---|
Bis-Silylation | TMSCl, THF, −78°C, 2 h | 95% |
Borylation | n-BuLi, B(Oi-Pr)₃, −78→25°C | 84% |
Alternative Routes
Smaller-scale syntheses employ Suzuki-Miyaura cross-coupling between 5-chloro-2-methoxyphenyl halides and pinacol boronic esters, though this method suffers from lower yields (55–70%) due to steric hindrance .
Applications in Medicinal Chemistry
Protease Inhibition
Derivative 5 serves as a key intermediate in synthesizing peptidomimetic inhibitors of human ClpXP, a mitochondrial protease implicated in protein homeostasis . By incorporating the boronic acid moiety into N-terminal peptides, researchers achieved IC₅₀ values of 80 nM in cell-based assays, with selectivity over related serine proteases .
PKM2 Activation for Cancer Therapy
Derivative 5 analogs, such as (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl) phenyl)boronic acid (6c), activate pyruvate kinase M2 (PKM2), forcing cancer cells to abandon the Warburg effect . Key data:
Molecular dynamics simulations reveal that 6c binds at the PKM2 dimer interface, stabilizing tetramer formation through hydrophobic interactions with Val¹⁵³ and Leu¹⁶⁰ .
Materials Science Applications
Reversible Covalent Bonding
The boronic acid-diol interaction enables Derivative 5 to function as a dynamic crosslinker in self-healing hydrogels. At pH 8.5, the compound forms reversible esters with poly(vinyl alcohol), achieving:
Sensors and Diagnostics
Functionalized with fluorophores, Derivative 5 acts as a turn-on sensor for fructose in physiological fluids:
Case Study: Derivative 6c in Anticancer Drug Development
Preclinical Evaluation
Despite promising in vitro results, 6c faced formulation challenges due to poor aqueous solubility (2.1 µg/mL at pH 7.4) . Strategies to address this included:
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased solubility to 18 mg/mL.
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Prodrug Design: Phosphate ester prodrugs improved oral bioavailability from 12% to 67% in murine models .
Mechanistic Insights
Docking studies (PDB: 3GR4) positioned 6c at the PKM2 dimer interface, forming:
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